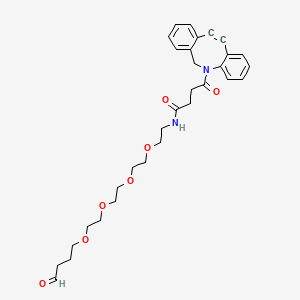
DBCO-PEG4-Butyraldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG4-Butyraldehyde is a compound used in click chemistry, a field of chemistry that focuses on the rapid synthesis of substances by joining small units together. This compound contains a terminal butylraldehyde group, which reacts with hydrazides to form stable hydrazone linkages or with alkoxyamines to form stable oxime bonds . The hydrophilic polyethylene glycol (PEG) spacer arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance during ligation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DBCO-PEG4-Butyraldehyde is synthesized through a series of chemical reactions involving the attachment of a butyraldehyde group to a PEG chain, which is then linked to a dibenzocyclooctyne (DBCO) group. The butyraldehyde reacts with hydrazides to form stable hydrazone linkages or with alkoxyamines to form stable oxime bonds . The reaction conditions typically involve the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and are carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and stored under specific conditions to maintain its stability and reactivity .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG4-Butyraldehyde undergoes several types of chemical reactions, including:
Oxidation: The butyraldehyde group can be oxidized to form carboxylic acids.
Reduction: The butyraldehyde group can be reduced to form alcohols.
Substitution: The butyraldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydrazides and alkoxyamines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydrazone and oxime bonds.
Wissenschaftliche Forschungsanwendungen
DBCO-PEG4-Butyraldehyde has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the rapid synthesis of complex molecules.
Biology: Used for bioconjugation and labeling of biomolecules.
Medicine: Used in drug delivery systems and diagnostic imaging.
Industry: Used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of DBCO-PEG4-Butyraldehyde involves the formation of stable covalent bonds with target molecules. The DBCO group reacts with azide-tagged molecules via a copper-free click chemistry reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-NHS Ester: Contains an NHS ester group instead of a butyraldehyde group.
DBCO-PEG4-Biotin: Contains a biotin group instead of a butyraldehyde group.
DBCO-PEG4-Alcohol: Contains an alcohol group instead of a butyraldehyde group.
Uniqueness
DBCO-PEG4-Butyraldehyde is unique due to its terminal butylraldehyde group, which allows for the formation of stable hydrazone and oxime bonds. This makes it particularly useful for applications requiring stable and specific covalent linkages .
Eigenschaften
Molekularformel |
C31H38N2O7 |
|---|---|
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxo-N-[2-[2-[2-[2-(4-oxobutoxy)ethoxy]ethoxy]ethoxy]ethyl]butanamide |
InChI |
InChI=1S/C31H38N2O7/c34-16-5-6-17-37-19-21-39-23-24-40-22-20-38-18-15-32-30(35)13-14-31(36)33-25-28-9-2-1-7-26(28)11-12-27-8-3-4-10-29(27)33/h1-4,7-10,16H,5-6,13-15,17-25H2,(H,32,35) |
InChI-Schlüssel |
FUJUWURLLYVWEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)


![[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
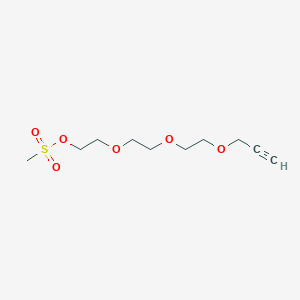

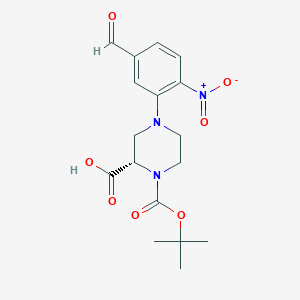
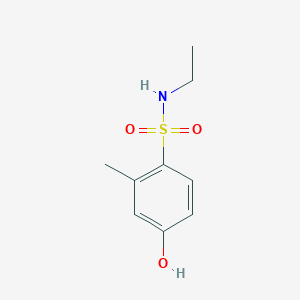

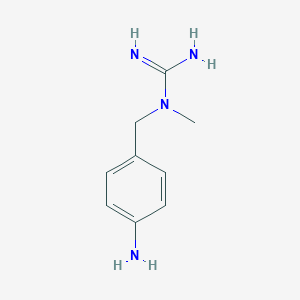

![4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)
![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)

